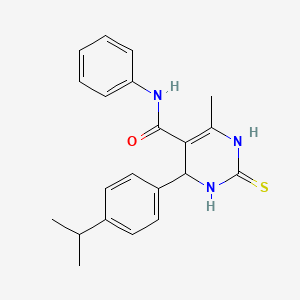
4-(4-异丙基苯基)-6-甲基-N-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
BenchChem offers high-quality 4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 三(4-异丙基苯基)磷酸酯 (环-¹³C₁₈) 是该化合物的衍生物。它用作各种材料的阻燃剂,包括塑料、纺织品和电子产品。 该化合物抑制燃烧和降低火灾风险的能力使其在安全应用中具有价值 .
- 该化合物的异氰酸酯基团 (N=C=O) 具有反应性,并参与聚合反应。它可以掺入聚氨酯、涂料和粘合剂中。 了解其反应性和稳定性对于安全操作和工业应用至关重要 .
阻燃剂
异氰酸酯化学
总之,这种多方面化合物在阻燃、环境分析、药理学、材料科学、有机合成、异氰酸酯化学、生物学研究和计算研究中都有应用。 其多功能性使其成为科学探索和创新的一个有趣主题 . 如果你有任何具体问题或需要更多细节,请随时提问!
生物活性
The compound 4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is C19H22N2OS with a molecular weight of approximately 342.45 g/mol. The structure features a thioxo group and a carboxamide moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂OS |
| Molecular Weight | 342.45 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of thioxo groups in pyrimidines has been linked to enhanced activity against various bacterial strains. Research suggests that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Neuroprotective Effects
Compounds structurally related to 4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown neuroprotective effects in animal models of neurodegenerative diseases. For example, analogs have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurotoxicity in conditions like Parkinson's disease. This inhibition could potentially reduce oxidative stress and neuronal damage.
Case Studies
- Neurotoxicity Assessment : A study evaluated the neurotoxic potential of tetrahydropyrimidine derivatives in mice. The findings indicated that certain analogs produced significant dopaminergic neurotoxicity when metabolized by MAO-B, suggesting that similar mechanisms might be applicable to our compound of interest .
- Antibacterial Testing : In vitro tests conducted on various bacterial strains showed that compounds similar to 4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibited varying degrees of antibacterial activity. The results highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thioxo group may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Oxidative Stress Reduction : By inhibiting MAO-B and other oxidative enzymes, the compound could mitigate oxidative stress within neuronal cells.
Table 2: Summary of Biological Activities
属性
IUPAC Name |
6-methyl-N-phenyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-13(2)15-9-11-16(12-10-15)19-18(14(3)22-21(26)24-19)20(25)23-17-7-5-4-6-8-17/h4-13,19H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLMTDIYBXRDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














